

Despropionyl carfentanil CAS number and molecular weight

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Compound of Interest		
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An In-Depth Technical Guide to **Despropionyl Carfentanil**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **despropionyl carfentanil**, a key intermediate in the synthesis of the potent synthetic opioid carfentanil. This document outlines its chemical and physical properties, detailed synthetic and analytical protocols, and its toxicological significance.

Chemical and Physical Properties

Despropionyl carfentanil, also known by its synonyms 4-carbomethoxy 4-ANPP and methyl 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylate, is a crucial precursor in the synthesis of carfentanil and related opioids.[1] Its fundamental properties are summarized in the table below.



Property	Value	References
CAS Number	61085-55-0	[2][3]
Molecular Formula	C21H26N2O2	[2]
Molecular Weight	338.4 g/mol	[2]
Appearance	White crystalline solid	[4]
Melting Point	92°-93° C	[4]
Solubility	DMF: 30 mg/ml; DMSO: 20 mg/ml	

Synthesis of Despropionyl Carfentanil

Despropionyl carfentanil is synthesized as an intermediate in the overall production of carfentanil. A common synthetic route involves the reaction of 1-(β -phenethyl)-4-piperidone with aniline and potassium cyanide, followed by hydrolysis and esterification.

Experimental Protocol: Synthesis of Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate (Despropionyl Carfentanil)

This protocol is adapted from a patented method for carfentanil synthesis.[4]

Step 1: Synthesis of 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carbonitrile

- To a stirred solution of 127 g (0.625 mole) of 1-(β-phenethyl)-4-piperidone and 87.1 g (0.935 mole) of aniline in 635 mL of glacial acetic acid at 25°-30° C, slowly add a solution of 60.5 g (0.929 mole) of potassium cyanide in 181 mL of water.
- Stir the reaction mixture for 45 hours at room temperature.
- Pour the reaction mixture into a mixture of 900 g of ice and 1610 mL of concentrated ammonium hydroxide.
- Stir for two hours, during which a brown solid will precipitate.



Filter the solid and wash with cold water.

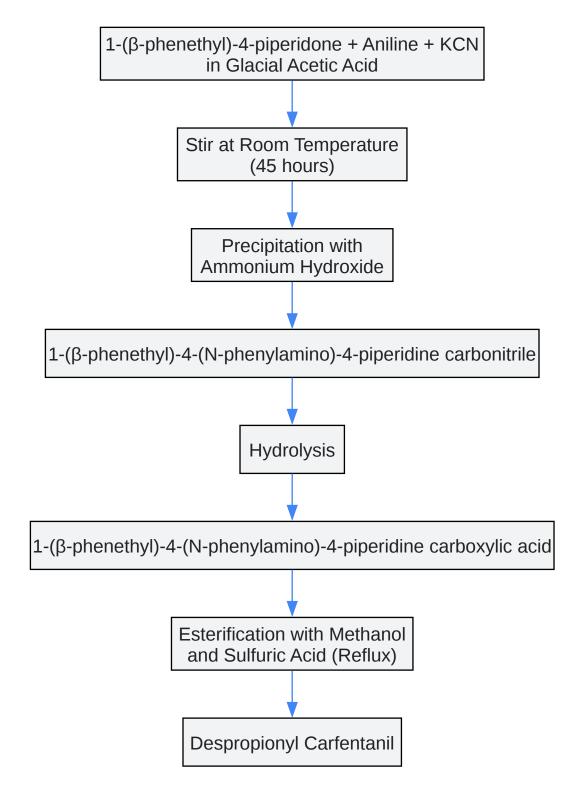
Step 2: Hydrolysis to 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid

- Suspend the solid from Step 1 in benzene and remove water by azeotropic distillation.
- Cool the mixture and filter to yield the carboxylic acid product.

Step 3: Esterification to **Despropionyl Carfentanil**

- Slowly add 12 mL of concentrated sulfuric acid to a stirred suspension of 25.6 g (0.079 mole)
 of the carboxylic acid from Step 2 in 95 mL of anhydrous methanol.
- Reflux the resulting solution for 73 hours.
- Cool the reaction mixture and pour it into a mixture of ice and concentrated ammonium hydroxide to precipitate the crude product.
- Extract the product with an appropriate organic solvent (e.g., benzene).
- Dry the organic extracts over magnesium sulfate and evaporate the solvent to yield the crude product.
- Recrystallize the crude product from n-hexane to obtain pure methyl 1-(β -phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate as white crystals.





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Synthetic Workflow for **Despropionyl Carfentanil**

Analytical Methodology



The quantification of **despropionyl carfentanil** is crucial in forensic toxicology to document exposure to fentanyl-related compounds. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for this purpose.[5]

Quantitative Data from UHPLC-MS/MS Analysis

Matrix	Limit of Quantification (LOQ)	Average Concentration (Postmortem Cases)	References
Whole Blood	2-6 ng/L	3.13 ± 2.37 μg/L	[5]
Urine	2-6 ng/L	50.5 ± 50.9 μg/L	[5]
Hair	11-21 pg/mg	10.8 ± 0.57 ng/g	[5]

Experimental Protocol: Quantification of Despropionyl Carfentanil in Whole Blood by UHPLC-MS/MS

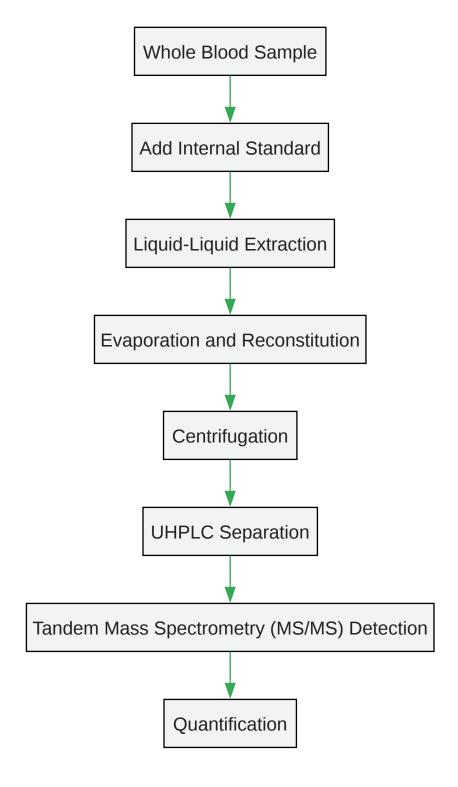
This protocol is a generalized procedure based on established methods.[5][6]

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 100 μL of whole blood, add an internal standard.
- Perform a liquid-liquid extraction using an appropriate organic solvent.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Centrifuge the sample at 15,000 g for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.
- 2. Chromatographic Conditions



- Column: ACQUITY UPLC® BEH C18 (50 mm length, 2.1 mm internal diameter, 1.7 μm particle size)
- Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate buffer
- Mobile Phase B: 0.05% formic acid in acetonitrile
- Flow Rate: 0.35 mL/min
- Gradient: A suitable gradient to ensure separation of analytes.
- Run Time: Approximately 8 minutes
- 3. Mass Spectrometry Conditions
- Ionization Mode: Electrospray Ionization Positive (ESI+)
- Capillary Voltage: 0.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 650°C
- Data Acquisition: Multiple Reaction Monitoring (MRM)





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Analytical Workflow for **Despropionyl Carfentanil**

Pharmacology and Toxicology



Despropionyl carfentanil is primarily considered an inactive precursor in the synthesis of carfentanil.[1] Unlike carfentanil, which is an extremely potent μ-opioid receptor agonist, **despropionyl carfentanil** is not known to possess significant pharmacological activity.[7][8][9] Its main relevance in a clinical and forensic context is as a marker of carfentanil synthesis and potential exposure. Its presence in toxicological samples can indicate the use of illicitly manufactured carfentanil.

Conclusion

This technical guide has provided essential information on **despropionyl carfentanil** for the scientific community. The detailed protocols for its synthesis and analysis, along with key physical and chemical data, serve as a valuable resource for researchers in pharmacology, toxicology, and forensic science. Understanding the properties and detection methods for this precursor is critical in the ongoing efforts to address the challenges posed by synthetic opioids.

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